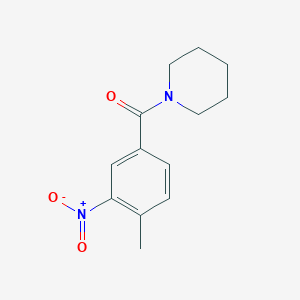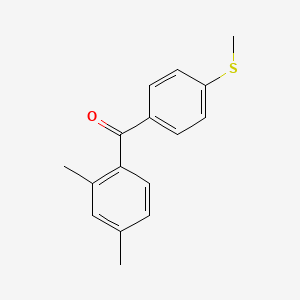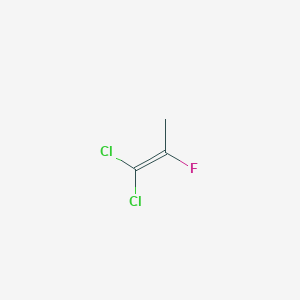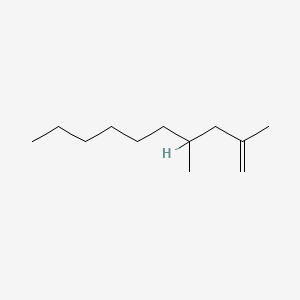![molecular formula C13H8CrO6 B6363483 [(Methoxy)(phenyl)]carbene chromium pentacarbonyl CAS No. 27436-93-7](/img/structure/B6363483.png)
[(Methoxy)(phenyl)]carbene chromium pentacarbonyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Methoxy)(phenyl)]carbene chromium pentacarbonyl (MPCP) is a molecular compound composed of chromium, carbene, and pentacarbonyl. It is a type of organometallic compound in which the metal is directly bonded to an organic group. MPCP is found in a variety of applications, ranging from its use in organic synthesis to its potential use in drug discovery and development. Its unique properties make it a valuable tool for scientists and researchers, and its versatility has led to a variety of scientific applications.
Wissenschaftliche Forschungsanwendungen
[(Methoxy)(phenyl)]carbene chromium pentacarbonyl has a variety of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including drugs and pharmaceuticals. It has also been used in the synthesis of polymers and other materials. In addition, this compound has been used in the development of catalysts for organic reactions, such as the Grubbs-Hoveyda cross-coupling reaction. Additionally, this compound has been used in the development of new catalysts for asymmetric hydrogenation reactions.
Wirkmechanismus
The mechanism of action of [(Methoxy)(phenyl)]carbene chromium pentacarbonyl is not well understood. However, it is believed to be related to its ability to bind to the metal center and form a strong coordination complex. This complex can then react with other molecules, such as aryl halides, to form the desired product. In addition, the coordination complex can act as a catalyst to speed up the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to be non-toxic in animal studies, and it is not believed to have any adverse effects on humans. Additionally, this compound has been shown to be non-mutagenic and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
[(Methoxy)(phenyl)]carbene chromium pentacarbonyl has several advantages for use in laboratory experiments. It is highly soluble in organic solvents and is relatively stable in air. Additionally, it is relatively inexpensive and can be easily synthesized from readily available starting materials. However, this compound is also limited by its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential applications of [(Methoxy)(phenyl)]carbene chromium pentacarbonyl are vast and varied. In the future, it may be used in the synthesis of a variety of organic compounds, such as drugs and pharmaceuticals. It may also be used to develop new catalysts for asymmetric hydrogenation reactions. Additionally, this compound may be used to develop new catalysts for organic reactions, such as the Grubbs-Hoveyda cross-coupling reaction. Finally, this compound may be used in the development of materials, such as polymers, for a variety of applications.
Synthesemethoden
[(Methoxy)(phenyl)]carbene chromium pentacarbonyl can be synthesized by a variety of methods, including the Grubbs-Hoveyda cross-coupling reaction and the Buchwald-Hartwig amination. In the Grubbs-Hoveyda reaction, a chromium(III) reagent is reacted with a palladium catalyst and an alkyl halide to form an organometallic intermediate. This intermediate is then reacted with an aryl halide to form the desired product, this compound. The Buchwald-Hartwig amination is a palladium-catalyzed reaction in which an aryl halide is reacted with an amine to form an organometallic intermediate, which is then reacted with a chromium(III) reagent to form this compound.
Eigenschaften
IUPAC Name |
carbon monoxide;[methoxy(phenyl)methylidene]chromium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O.5CO.Cr/c1-9-7-8-5-3-2-4-6-8;5*1-2;/h2-6H,1H3;;;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDRINVHFSLAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=[Cr])C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8CrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27436-93-7 |
Source


|
| Record name | Pentacarbonyl(alpha-methoxybenzylidene)chromium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027436937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

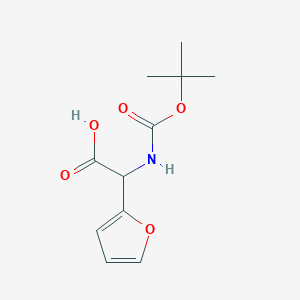
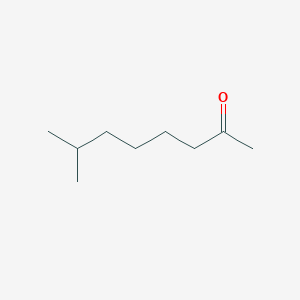
![1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6363437.png)
![[(Methoxy)(methyl)]carbene chromium pentacarbonyl](/img/structure/B6363438.png)
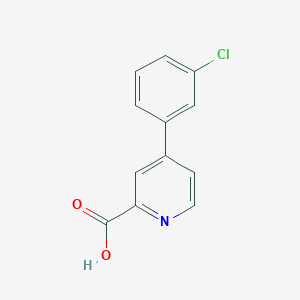
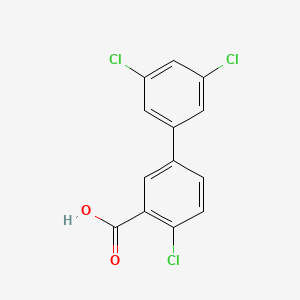
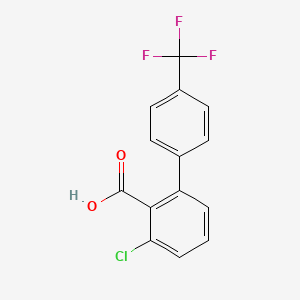
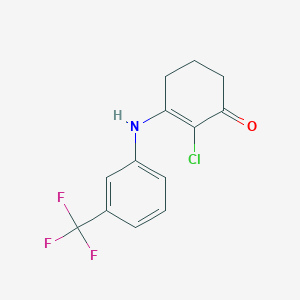
![2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90%](/img/structure/B6363473.png)

